molecular formula C11H19NO3 B15292094 (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid

(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid

Cat. No.: B15292094
M. Wt: 213.27 g/mol
InChI Key: LTDAHGXWZNKFNP-IUCAKERBSA-N
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Description

(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring, which is a common structural motif in many biologically active molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Oxidation: The final step involves the oxidation of the intermediate to form the oxo group.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents.

    Substitution: Nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid is unique due to its specific chiral configuration and the presence of the propyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)/t8-,9-/m0/s1

InChI Key

LTDAHGXWZNKFNP-IUCAKERBSA-N

Isomeric SMILES

CCC[C@H]1CC(=O)N(C1)[C@@H](CC)C(=O)O

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)O

Origin of Product

United States

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